molecular formula C9H6KN3O2S B2645078 Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate CAS No. 1820608-70-5

Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B2645078
CAS No.: 1820608-70-5
M. Wt: 259.32
InChI Key: NSMNBGNCTNYBLA-UHFFFAOYSA-M
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Description

Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a pyridine ring, a thiazole ring, and a carboxylate group. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for research in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of 5-amino-1,3-thiazole-4-carboxylic acid with pyridine-3-amine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then treated with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a candidate for drug development due to its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in bacterial or viral pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine.

    Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine and benzothiazole.

Uniqueness

Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate is unique due to its combination of a pyridine ring, a thiazole ring, and a carboxylate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological and pharmacological activities. This article delves into the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₉H₆KN₃O₂S
Molecular Weight: 259.33 g/mol
CAS Number: 1820608-70-5

The compound features a pyridine ring, a thiazole ring, and a carboxylate group, which contribute to its unique chemical properties and biological activities .

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound can interact with specific enzymes involved in microbial growth or inflammation pathways, potentially inhibiting their activity.
  • Receptor Binding: It may bind to particular receptors, modulating signaling pathways that affect cellular responses .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound is being investigated for its potential to inhibit the growth of various pathogens. The thiazole moiety is known for its role in enhancing antimicrobial efficacy .

Antitumor Activity

Thiazole derivatives have shown promise as antitumor agents. For instance, structural modifications in related compounds have led to significant cytotoxic activity against various cancer cell lines. The presence of specific substituents on the thiazole ring appears crucial for enhancing antitumor efficacy .

Table: Summary of Biological Activities

Activity Evidence Reference
AntimicrobialInvestigated for potential antimicrobial effects against various pathogens.
Anti-inflammatoryRelated compounds showed inhibition of TNF-alpha production; potential for similar activity.
AntitumorStructural analogs exhibited significant cytotoxicity against cancer cell lines.

Case Study: Anti-inflammatory Activity

In a study examining a series of thiazole derivatives, one compound demonstrated effective inhibition of TNF-alpha release from human monocytic cells stimulated by lipopolysaccharide. This highlights the potential for this compound to serve as a lead candidate for developing anti-inflammatory drugs .

Properties

IUPAC Name

potassium;5-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S.K/c13-9(14)7-8(15-5-11-7)12-6-2-1-3-10-4-6;/h1-5,12H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMNBGNCTNYBLA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=C(N=CS2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6KN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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